2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Overview
Description
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine is a bromopyridine derivative with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of a bromine atom at the 2-position and a 2-methyl-1,3-dioxolan-2-yl group at the 6-position of the pyridine ring . It is a valuable intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
The synthesis of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the bromination of 6-(2-methyl-1,3-dioxolan-2-yl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding 2-hydroxy or 2-alkyl derivatives.
Scientific Research Applications
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine depends on its specific application. In biochemical studies, it may act as an inhibitor or activator of enzymes by binding to the active site or allosteric sites, thereby modulating enzyme activity . The molecular targets and pathways involved vary depending on the biological system and the specific context of its use .
Comparison with Similar Compounds
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine can be compared with other bromopyridine derivatives such as:
2-Bromo-6-methylpyridine: Similar in structure but lacks the 2-methyl-1,3-dioxolan-2-yl group, making it less versatile in certain synthetic applications.
2-Bromomethyl-1,3-dioxolane: Contains a bromomethyl group instead of a bromopyridine ring, leading to different reactivity and applications.
6-Bromo-2-methylpyridine: Another bromopyridine derivative with different substitution patterns, affecting its chemical behavior and uses.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Biological Activity
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities associated with this compound, including its antimicrobial and anticancer properties, while also providing insights into its chemical reactivity and applications in drug development.
Chemical Structure and Properties
The compound this compound features a bromine atom attached to a pyridine ring, along with a dioxolane moiety. This unique structure enhances the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution reactions. The presence of the dioxolane group may also contribute to the compound's interaction with biological targets.
Property | Details |
---|---|
Molecular Formula | C₈H₈BrN₂O₂ |
Molecular Weight | 232.06 g/mol |
Chemical Structure | Structure |
Functional Groups | Bromine, Dioxolane |
Anticancer Properties
Research into the anticancer potential of brominated pyridines has yielded promising results. Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. The mechanism may involve interference with critical signaling pathways or direct cytotoxic effects on cancer cells. Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects.
The biological activity of this compound is likely influenced by its interaction with various molecular targets such as enzymes and receptors. The bromine atom may enhance binding affinity due to its electronegative nature, while the dioxolane group could facilitate interactions through hydrogen bonding or steric effects.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of similar compounds in drug development:
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Antimicrobial Studies : A study found that brominated pyridines could inhibit the growth of Staphylococcus aureus, suggesting a pathway for developing new antibiotics.
- Reference : .
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Anticancer Research : Investigations into related pyridine derivatives revealed their ability to induce apoptosis in various cancer cell lines, indicating a potential therapeutic role for this compound.
- Reference : MDPI .
Comparison with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
6-Bromopyridine | C₅H₄BrN | Lacks dioxolane; simpler structure |
4-Bromo-1,3-dioxole | C₈H₇BrO₂ | Contains a dioxole instead of dioxolane |
5-Bromo-pyrimidine | C₄H₄BrN₂ | Contains a pyrimidine ring |
Properties
IUPAC Name |
2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-5-6-13-9)7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWMMNBTGBCIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478970 | |
Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49669-14-9 | |
Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=49669-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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